molecular formula C20H26ClNO2 B11833541 ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

Cat. No.: B11833541
M. Wt: 347.9 g/mol
InChI Key: MYJTZLYRAWUSLB-VYBJUCHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a complex organic compound with a unique structure that includes a biphenyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride typically involves multiple steps, including the formation of the biphenyl group, the introduction of the amino group, and the esterification process. Common reagents used in these reactions include biphenyl derivatives, amines, and ethyl esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like chromic acid or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4S)-5-phenyl-4-amino-2-methylpentanoate hydrochloride
  • Ethyl (4S)-5-(4-methylphenyl)-4-amino-2-methylpentanoate hydrochloride
  • Ethyl (4S)-5-(4-chlorophenyl)-4-amino-2-methylpentanoate hydrochloride

Uniqueness

Ethyl (4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H26ClNO2

Molecular Weight

347.9 g/mol

IUPAC Name

ethyl (4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate;hydrochloride

InChI

InChI=1S/C20H25NO2.ClH/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17;/h4-12,15,19H,3,13-14,21H2,1-2H3;1H/t15?,19-;/m0./s1

InChI Key

MYJTZLYRAWUSLB-VYBJUCHJSA-N

Isomeric SMILES

CCOC(=O)C(C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.